1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H17FN4 |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)pyrimidin-4-yl]piperidin-4-amine |
InChI |
InChI=1S/C15H17FN4/c16-12-3-1-11(2-4-12)14-9-15(19-10-18-14)20-7-5-13(17)6-8-20/h1-4,9-10,13H,5-8,17H2 |
InChI Key |
SZAUYLSFNBGLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC(=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization and Functionalization Approach
Pyrimidine ring formation serves as the foundational step for synthesizing the target compound. As outlined in pyrimidine derivative syntheses , cyclization reactions between β-dicarbonyl compounds and amidines or urea derivatives are widely employed. For this compound, a plausible route involves reacting 4-fluorophenylacetamide with ethyl acetoacetate under acidic conditions to form the pyrimidin-4(3H)-one intermediate. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields the 4-chloropyrimidine precursor .
Key Reaction Conditions
-
Cyclization : Ethanol or methanol as solvents, catalyzed by HCl or H₂SO₄ at 80–100°C for 6–12 hours .
-
Chlorination : POCl₃ with tetramethylammonium chloride (TMAC) as a catalyst, refluxed at 110°C for 4 hours .
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Cyclization | Ethyl acetoacetate, HCl | 80°C | 8 h | 75–85 |
| Chlorination | POCl₃, TMAC | 110°C | 4 h | 90–95 |
The 4-chloropyrimidine intermediate is then coupled with piperidin-4-amine via nucleophilic aromatic substitution. This step often requires polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures (120–140°C) to facilitate displacement of the chloride .
Adapting methods from 4-amino-4-phenylpiperidine syntheses , the introduction of the 4-fluorophenyl group can be achieved via Grignard reagents. Starting with 1-benzyl-4-piperidone, a cyanohydrin intermediate is formed using potassium cyanide (KCN) in toluene . Subsequent reaction with phenylmagnesium bromide introduces the 4-fluorophenyl group, followed by hydrogenation to deprotect the amine.
Synthetic Pathway
-
Cyanohydrin Formation :
-
Grignard Addition :
-
Hydrogenation :
| Step | Catalyst/Solvent | Conditions | Yield (%) |
|---|---|---|---|
| Cyanohydrin | KCN, toluene | 45°C, 6 h | 80–85 |
| Grignard | THF, 4-F-C₆H₄MgBr | 0°C to RT | 70–75 |
| Hydrogenation | Pd/C, MeOH/H₂O | 45°C, 24 h | 65–70 |
This method reduces synthetic steps compared to traditional routes, though regioselectivity during Grignard addition requires careful optimization.
Catalytic Amination in Protic Solvents
Recent advances in amination chemistry highlight the efficacy of protic solvents like ethanol or water for coupling chloropyrimidines with amines . For this compound, HCl-catalyzed amination of 4-chloro-6-(4-fluorophenyl)pyrimidine with piperidin-4-amine in ethanol achieves high conversion rates while minimizing solvolysis side products .
Optimized Conditions
-
Solvent : Ethanol/water (9:1) to enhance nucleophilicity of the amine.
-
Catalyst : 0.1 equivalents of HCl to avoid over-protonation of the amine .
-
Temperature : Reflux at 80°C for 12–18 hours.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| HCl (equiv) | 0.1 | Maximizes amine reactivity, minimizes side products |
| Solvent | EtOH/H₂O (9:1) | Balances solubility and nucleophilicity |
| Time | 16 h | 95% conversion to product |
Comparative studies indicate that exceeding 0.2 equivalents of HCl promotes ethanolysis, forming 4-ethoxy byproducts .
Hydrogenation and Deprotection Strategies
Final steps often involve deprotecting tertiary amines or reducing imine intermediates. For example, hydrogenating a benzyl-protated piperidine precursor (e.g., 1-benzyl-4-[(6-(4-fluorophenyl)pyrimidin-4-yl)amino]piperidine) over Pd/C in methanol removes the benzyl group, yielding the free amine .
Deprotection Protocol
-
Substrate : 1-Benzyl-4-[(6-(4-fluorophenyl)pyrimidin-4-yl)amino]piperidine.
-
Conditions : 5% Pd/C, H₂ (1 atm), methanol, 45°C, 24 hours .
-
Workup : Filtration, solvent removal, and crystallization from acetone/water .
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst Loading | 5% Pd/C | Complete debenzylation |
| Temperature | 45°C | Prevents pyrimidine ring degradation |
| Crystallization | Acetone/H₂O | 98% purity |
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group on the piperidine ring undergoes oxidation under controlled conditions. For example, using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media converts the amine to a nitroso intermediate (R–NH–NO) or nitro derivative (R–NO₂) . The fluorophenyl group remains inert under these conditions due to its electron-withdrawing nature.
Reduction Reactions
The pyrimidine ring and fluorophenyl group are generally resistant to reduction, but the amine can participate in reductive alkylation. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduces imine intermediates formed during alkylation .
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Reductive alkylation | NaBH₄, R–CHO, MeOH, RT, 2 h | N-Alkyl derivatives (e.g., R = Me, Et) | 70–85% |
Substitution Reactions
The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols) under basic conditions . The pyrimidine C2 and C4 positions may also undergo halogen exchange or coupling reactions.
Acylation and Alkylation
The piperidine amine reacts with acyl chlorides or alkyl halides to form amides or secondary amines. This modification enhances solubility and bioactivity .
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald–Hartwig) for functionalization at C2 or C6 positions. Hexafluoroisopropanol (HFIP) enhances reaction efficiency .
Complexation and Coordination
The amine and pyrimidine nitrogen atoms act as ligands for transition metals (e.g., Pd, Pt), forming stable complexes used in catalysis or medicinal chemistry .
| Reaction | Reagents/Conditions | Products | Application | Source |
|---|---|---|---|---|
| Pd(II) complex formation | PdCl₂, MeCN, RT, 2 h | [Pd(L)₂Cl₂] (L = ligand) | Catalytic C–H activation |
Key Findings and Trends
-
Electronic Effects : The electron-deficient fluorophenyl group directs substitutions to meta/para positions, while the pyrimidine ring’s electron-rich N1/C2 positions favor electrophilic attacks.
-
Solvent Impact : HFIP and DMF are critical for achieving high yields in cross-couplings and acylations, respectively .
-
Bioactivity Link : Acylated derivatives show improved pharmacokinetic profiles, making them candidates for kinase inhibition studies .
For further details, consult primary literature on pyrimidine chemistry .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine exhibit promising anticancer activities. For instance, a related compound was evaluated against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results indicated moderate to high cytotoxicity, suggesting potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also shown effectiveness against various bacterial and fungal strains. In vitro assays have indicated that certain derivatives possess significant antibacterial and antifungal properties. For example, compounds derived from similar structures demonstrated inhibition against pathogens such as Staphylococcus aureus and Candida albicans .
Neuropharmacological Effects
This compound has been investigated for its neuropharmacological effects. Studies suggest that it may act as a modulator for neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety .
Case Study 1: Anticancer Activity
In a study published in Frontiers in Chemistry, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The study found that certain compounds exhibited IC50 values below 10 µM against various cancer cell lines, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC3 | 8.5 |
| Compound B | K562 | 9.2 |
| Compound C | HeLa | 7.8 |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives against Escherichia coli and Candida albicans. The study revealed that certain derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
| Compound | Microbe | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | C. albicans | 20 |
Mechanism of Action
The mechanism of action of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key Compounds for Comparison :
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine (Target Compound)
1-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine
Structural Analysis :
*Molecular weight estimated based on formula C₁₅H₁₆FN₅.
Key Observations :
- Pyrimidine vs.
- Substituent Effects: 4-Fluorophenyl: Common across all analogs; improves lipophilicity and target affinity. Trifluoromethyl Group: In compound , the CF₃ group increases electronegativity and metabolic resistance.
Target Compound :
- Nucleophilic Aromatic Substitution: As in , where 4-fluoroaniline reacts with a pyrimidine intermediate in isopropanol (yield: 96.79%) .
- Cross-Coupling Reactions : Microwave-assisted Suzuki coupling (e.g., compound 72 in uses (4-fluorophenyl)boronic acid and Pd catalysis) .
Comparative Yields and Conditions :
Pharmacological and Physicochemical Properties
Bioactivity and Target Engagement :
- Compound 72 : Pyridin-3-yl substituent may enhance solubility and CNS penetration.
- 4-Chlorobenzyl Derivative : Halogenated analogs are often explored in antiviral or anticancer research due to enhanced binding to hydrophobic pockets.
Physicochemical Data :
| Compound | LogP* | Solubility | Purity | Reference |
|---|---|---|---|---|
| Trifluoromethyl Derivative | ~3.5 | Low (lipophilic) | 95% | |
| 4-Chlorobenzyl Derivative | ~2.8 | Moderate | 98% |
*Estimated using fragment-based methods.
Biological Activity
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties that may be harnessed for therapeutic applications, including its role as a potential drug candidate in treating various diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.35 g/mol. The structure features a piperidine ring substituted with a pyrimidine moiety, which is further substituted with a fluorophenyl group. This unique combination of functional groups contributes to its biological activity.
The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases or enzymes involved in disease pathways, potentially impacting cell signaling processes.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown them to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 7.2 | EGFR inhibition |
| Related Compound A | A549 | 5.5 | Apoptosis induction |
| Related Compound B | HeLa | 3.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar piperidine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
Case Study 1: Anticancer Efficacy
In a study published by PMC, the anticancer efficacy of a related compound was investigated using MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value of 7.2 µM, indicating potent growth inhibition.
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial activity of piperidine derivatives, revealing that compounds with similar structures exhibited significant inhibition against common pathogens like Staphylococcus aureus and Escherichia coli, reinforcing the potential therapeutic applications of these compounds in treating infections.
Q & A
Basic: What are the common synthetic routes for 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-amine?
Answer:
The synthesis typically involves two key steps: (1) preparation of the pyrimidine core and (2) coupling with the piperidine-4-amine moiety.
- Pyrimidine Formation : A 4-fluorophenyl-substituted pyrimidine can be synthesized via cyclocondensation reactions using β-diketones or amidines. For example, halogenated intermediates (e.g., 4-fluorophenylboronic acid) may undergo Suzuki-Miyaura cross-coupling to introduce the aryl group .
- Piperidine Coupling : The piperidin-4-amine group is introduced through nucleophilic substitution or Buchwald-Hartwig amination. highlights the use of intermediates like N-(4-fluorophenyl)piperidin-4-amine, which can react with activated pyrimidine halides under palladium catalysis .
- Optimization : Solvents (e.g., ethanol, acetonitrile) and bases (e.g., KCO) are critical for yield and purity .
Basic: How is the structure of this compound confirmed?
Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- X-ray Crystallography : Tools like SHELX and ORTEP-3 are used to resolve crystal structures. For example, and demonstrate how hydrogen bonding and dihedral angles between the pyrimidine and piperidine rings are analyzed to validate stereochemistry .
- Spectroscopy : H/C NMR and high-resolution mass spectrometry (HRMS) confirm molecular connectivity. The fluorine atom in the 4-fluorophenyl group produces distinct F NMR shifts .
Basic: What are the known biological activities of similar pyrimidine-piperidine compounds?
Answer:
Pyrimidine-piperidine hybrids are explored for antimicrobial, anticancer, and kinase inhibition properties:
- Antimicrobial Activity : Pyrimidine derivatives in and show antibacterial and antifungal effects, likely due to interactions with microbial DNA or enzyme active sites .
- Kinase Inhibition : Substitutions on the pyrimidine ring (e.g., trifluoromethyl groups in ) enhance binding to ATP pockets in kinases .
- Structure-Activity Relationship (SAR) : The 4-fluorophenyl group may improve metabolic stability and target affinity compared to non-halogenated analogs .
Advanced: How do substituents on the pyrimidine ring affect the compound's pharmacological profile?
Answer:
Substituents modulate lipophilicity, electronic effects, and steric interactions:
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group ( ) enhances metabolic stability by reducing oxidative degradation. Compare this to trifluoromethyl groups (), which increase potency but may reduce solubility .
- Positional Effects : Substitution at the pyrimidine 6-position (vs. 2- or 4-positions) optimizes steric compatibility with target proteins, as seen in kinase inhibitors .
- Methodological Insight : Computational docking (e.g., AutoDock) paired with in vitro assays can validate substituent effects on binding affinity .
Advanced: What challenges exist in crystallizing this compound for structural analysis?
Answer:
Crystallization challenges include polymorphism and weak intermolecular interactions:
- Hydrogen Bonding : notes that weak C–H⋯O/F and π-π interactions dominate packing, requiring slow evaporation techniques with polar solvents (e.g., DMSO/water mixtures) .
- Polymorphism : Similar compounds in exhibit multiple crystal forms, necessitating temperature-controlled crystallization trials .
- Twinned Crystals : Tools like SHELXL ( ) are essential for refining twinned data, which is common in flexible piperidine-containing molecules .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
Discrepancies arise from assay variability, impurities, or structural nuances:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native) alter IC values. Standardize protocols using ’s methods .
- Impurity Profiling : HPLC-MS () identifies byproducts (e.g., dehalogenated derivatives) that may skew activity results .
- Structural Confirmation : Ensure stereochemical consistency via crystallography () to rule out enantiomer-related activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
